rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid
Description
This compound (CAS: 227619-65-0) is a bicyclic heterocycle featuring a pyrrolo[3,4-d]isoxazole core fused with a hexahydro ring system. Its molecular formula is C₆H₈N₂O₄ (molecular weight: 172.14 g/mol), and it contains a carboxylic acid group at position 6 and a ketone at position 3 . The stereochemistry (3aR,6R,6aR) confers rigidity to the structure, making it distinct from simpler pyrrolidine derivatives. Key functional groups include a hydroxyl (-OH) and carboxylic acid (-COOH), enabling hydrogen bonding and ionic interactions in biological systems .
Properties
IUPAC Name |
3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-5-2-1-7-3(6(10)11)4(2)12-8-5/h2-4,7H,1H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKKDXVJPSSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(N1)C(=O)O)ONC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an α,β-unsaturated carbonyl compound can lead to the formation of the desired isoxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of membrane transporters and ion channels.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include membrane transporters and ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can influence cellular processes by altering ion flux and transporter activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[3,4-d]isoxazole Derivatives
(a) 4H-Pyrrolo[3,4-d]isoxazole-4,6(5H)-dione, 3a,6a-dihydro-3,5-diphenyl- (CAS: 333405-18-8)
- Structure : Features a diphenyl substitution at positions 3 and 5 and a dione group (two ketones).
- Key Differences : Higher molecular complexity (phenyl groups increase lipophilicity) and lack of a carboxylic acid group, reducing water solubility compared to the target compound .
(b) 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, dihydro-5-(1-naphthalenyl)-2,3-diphenyl- (CAS: N/A)
Pyrrolo-Pyrrole and Furo-Pyrrole Derivatives
(a) cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6aH)-one (CAS: 1021878-40-9)
- Structure : A pyrrolo-pyrrole core with a lactam group (amide) instead of an isoxazole.
- Key Differences : Smaller molecular weight (126.16 g/mol) and absence of oxygen-rich isoxazole and carboxylic acid groups, leading to lower polarity .
(b) rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate (CAS: 2162117-48-6)
Thieno-Pyrrole Derivatives
rel-(3aR,6aS)-Ethyl 5-benzylhexahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate 2,2-dioxide (CAS: 2696257-50-6)
- Structure: Replaces the isoxazole with a thieno ring and sulfone groups.
Physicochemical and Functional Group Analysis
Biological Activity
rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a hexahydro isoxazole ring fused with a pyrrolidine moiety, positions it as a candidate for various biological applications. This article explores its biological activity, focusing on antiviral properties and neuropharmacological implications.
- Molecular Formula : C₆H₈N₂O₄
- Molecular Mass : 172.14 g/mol
- CAS Number : 227619-65-0
The compound's reactivity is attributed to its functional groups, particularly the carboxylic acid and keto groups, which facilitate various chemical transformations essential for its biological activity .
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been studied primarily for its efficacy against coronaviruses and other viral infections. The mechanism of action involves the inhibition of specific viral enzymes or pathways critical for viral replication.
Key Findings :
- Inhibition of Viral Replication : The compound has shown effectiveness in inhibiting viral replication by targeting essential viral enzymes.
- Potential against Emerging Viruses : Its structural characteristics make it a candidate for further exploration against emerging viral threats.
Neuropharmacological Implications
The compound may also play a role in neuropharmacology due to its interaction with glutamate transporters. This interaction suggests potential applications in modulating excitatory neurotransmission, which could be beneficial in treating neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The stereochemistry and functional groups contribute to its unique biological profile compared to similar compounds.
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Hydroxy-N-(pyridinyl)acetamide | Structure | Antiviral properties |
| 5-Hydroxymethylfurfural | Structure | Potential neuroprotective effects |
| (±)-HIP-B | Structure | Non-competitive inhibitor at glutamate transporters |
The dual functional groups (carboxylic acid and keto) enhance its biological activity and distinguish it within its class of compounds .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antiviral Efficacy :
-
Neuropharmacological Effects :
- Interaction studies revealed that the compound modulates glutamate transporter activity, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Q & A
Q. What synthetic methodologies are suitable for preparing rel-(3aR,6R,6aR)-hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid?
Synthesis of this compound typically involves cyclization and functionalization strategies. For example, the Paal-Knorr pyrrole synthesis (condensation of 1,4-diketones with amines) has been adapted for structurally analogous pyrrolo-isoxazole derivatives . Key steps include:
Q. How can the stereochemical configuration of this compound be verified experimentally?
Techniques include:
- X-ray crystallography : Direct determination of absolute configuration using single-crystal analysis.
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
- Optical rotation : Comparison with literature values for related pyrrolo-isoxazole derivatives .
Q. What spectroscopic methods are critical for structural characterization?
- NMR : ¹H and ¹³C NMR to confirm the fused pyrrolo-isoxazole ring system and substituent positions.
- IR spectroscopy : Identification of carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- High-resolution mass spectrometry (HRMS) : Validation of molecular formula (e.g., C₈H₁₀N₂O₄) .
Advanced Research Questions
Q. How does the stereochemical arrangement influence the compound’s interaction with biological targets?
The (3aR,6R,6aR) configuration dictates spatial orientation of the carboxylic acid and isoxazole moieties, which may affect binding to enzymes or receptors. Computational docking studies (e.g., AutoDock Vina) can model interactions with active sites, while mutagenesis assays validate key residues involved in binding .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity issues : Validate via HPLC (>95% purity) and quantify impurities (e.g., diastereomers, unreacted intermediates).
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀ protocols) across labs.
- Solubility effects : Use co-solvents (e.g., DMSO) or pro-drug formulations to ensure consistent bioavailability .
Q. How can computational modeling optimize its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity.
- LogP optimization : Introduce substituents (e.g., methyl groups) to balance lipophilicity and solubility.
- Metabolic stability : Modify the isoxazole ring to reduce cytochrome P450-mediated oxidation .
Experimental Design Considerations
Q. How to design a stability study under varying pH conditions?
Q. What experimental controls are essential in assessing in vitro bioactivity?
- Positive controls : Use known inhibitors/agonists (e.g., COX-2 inhibitors for anti-inflammatory assays).
- Vehicle controls : Account for solvent effects (e.g., DMSO ≤0.1%).
- Blind analysis : Randomize sample processing to minimize bias .
Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the carboxylic acid group in target engagement.
- Scalable synthesis : Develop continuous-flow protocols to improve yield and reduce waste.
- In vivo models : Test toxicity and efficacy in animal models of inflammation or infection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
